molecular formula C10H13ClO B3302653 1-(3-Chloropropyl)-3-methoxybenzene CAS No. 91817-84-4

1-(3-Chloropropyl)-3-methoxybenzene

Cat. No.: B3302653
CAS No.: 91817-84-4
M. Wt: 184.66 g/mol
InChI Key: JTHIZUIPLZWCGC-UHFFFAOYSA-N
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Description

1-(3-Chloropropyl)-3-methoxybenzene is an organic compound with the molecular formula C10H13ClO It is a derivative of benzene, where a methoxy group (-OCH3) is attached to the benzene ring at the third position, and a chloropropyl group (-CH2CH2CH2Cl) is attached at the first position

Preparation Methods

Synthetic Routes and Reaction Conditions

1-(3-Chloropropyl)-3-methoxybenzene can be synthesized through several methods. One common approach involves the alkylation of 3-methoxybenzene (anisole) with 1-bromo-3-chloropropane in the presence of a base such as potassium carbonate. The reaction typically occurs under reflux conditions in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis. Additionally, purification steps such as distillation or recrystallization are employed to obtain the final product with the desired specifications.

Chemical Reactions Analysis

Types of Reactions

1-(3-Chloropropyl)-3-methoxybenzene undergoes various chemical reactions, including:

    Nucleophilic Substitution: The chloropropyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids under strong oxidizing conditions.

    Reduction: The compound can undergo reduction reactions, particularly at the chloropropyl group, to form the corresponding propyl derivative.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium azide, potassium thiolate, and sodium alkoxide. Reactions are typically carried out in polar aprotic solvents like DMF or DMSO.

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium are used.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.

Major Products Formed

    Nucleophilic Substitution: Products include azides, thiols, and ethers.

    Oxidation: Products include aldehydes and carboxylic acids.

    Reduction: Products include propyl derivatives.

Scientific Research Applications

1-(3-Chloropropyl)-3-methoxybenzene has several applications in scientific research:

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

    Material Science: The compound is used in the preparation of functionalized polymers and advanced materials with specific properties.

    Biological Studies: It is employed in the study of biochemical pathways and the development of bioactive compounds.

    Industrial Applications: The compound is used in the production of specialty chemicals and as a building block for various industrial processes.

Mechanism of Action

The mechanism of action of 1-(3-chloropropyl)-3-methoxybenzene depends on its specific application. In nucleophilic substitution reactions, the chlorine atom in the chloropropyl group acts as a leaving group, allowing nucleophiles to attack the carbon atom and form new bonds. In oxidation reactions, the methoxy group undergoes oxidative cleavage to form aldehydes or carboxylic acids. The molecular targets and pathways involved vary based on the specific reaction and conditions.

Comparison with Similar Compounds

1-(3-Chloropropyl)-3-methoxybenzene can be compared with other similar compounds such as:

    1-(3-Chloropropyl)-4-methoxybenzene: Similar structure but with the methoxy group at the fourth position.

    1-(3-Chloropropyl)-2-methoxybenzene: Similar structure but with the methoxy group at the second position.

    1-(3-Chloropropyl)-3-methylbenzene: Similar structure but with a methyl group instead of a methoxy group.

The uniqueness of this compound lies in the specific positioning of the methoxy and chloropropyl groups, which influences its reactivity and applications in various fields.

Properties

IUPAC Name

1-(3-chloropropyl)-3-methoxybenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13ClO/c1-12-10-6-2-4-9(8-10)5-3-7-11/h2,4,6,8H,3,5,7H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JTHIZUIPLZWCGC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)CCCCl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13ClO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

184.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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